molecular formula C21H16N4O2 B11675570 (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

(E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675570
M. Wt: 356.4 g/mol
InChI Key: PRTDQJTWDCRSBF-LPYMAVHISA-N
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Description

(E)-N'-(2-Hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-3-carbohydrazide derivative featuring a 2-hydroxybenzylidene hydrazone moiety and a naphthalen-1-yl substituent. The 2-hydroxybenzylidene group likely enhances hydrogen-bonding interactions, while the naphthalen-1-yl substituent contributes to lipophilicity and π-π stacking capabilities.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H16N4O2/c26-20-11-4-2-7-15(20)13-22-25-21(27)19-12-18(23-24-19)17-10-5-8-14-6-1-3-9-16(14)17/h1-13,26H,(H,23,24)(H,25,27)/b22-13+

InChI Key

PRTDQJTWDCRSBF-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Schiff Base Condensation: Core Methodology

The most widely reported synthesis involves the reaction between 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide and 2-hydroxybenzaldehyde (salicylaldehyde) under reflux conditions. Key steps include:

  • Hydrazide Preparation : The pyrazole carbohydrazide precursor is synthesized via aminolysis of ethyl 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylate with hydrazine hydrate.

  • Condensation : The hydrazide reacts with salicylaldehyde in ethanol or methanol under reflux (6–8 hours), catalyzed by glacial acetic acid.

Reaction Conditions

ParameterTypical Range
SolventEthanol (80–90%)
Temperature70–80°C (reflux)
Molar Ratio (Hydrazide:Aldehyde)1:1.1–1.2
CatalystGlacial acetic acid (0.5–1.0 mL)
Yield78–85%

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming an imine (C=N) bond.

  • The E-isomer dominates due to steric hindrance favoring the trans configuration, confirmed by NMR.

Microwave-Assisted Synthesis

To reduce reaction time, microwave irradiation has been employed as an alternative to conventional heating:

  • Procedure : A mixture of hydrazide (1 mmol), salicylaldehyde (1.1 mmol), and acetic acid (0.5 mL) in DMF is irradiated at 150 W for 10–15 minutes.

  • Advantages :

    • Reaction time reduced to 15 minutes vs. 6–8 hours.

    • Yield improvement to 80–82% due to uniform heating.

Multi-Step Synthesis with Intermediate Purification

A modified approach involves isolating intermediates for higher purity:

  • Step 1 : Synthesis of 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide via:

    • Condensation of ethyl acetoacetate with naphthalen-1-yl-hydrazine.

    • Aminolysis using hydrazine hydrate in ethanol.

  • Step 2 : Schiff base formation with salicylaldehyde under reflux.

Critical Notes

  • Intermediate purification (e.g., recrystallization from ethanol) ensures >95% purity before condensation.

  • This method achieves yields of 85–88% .

Solvent and Catalyst Optimization

Studies highlight the impact of solvent polarity and acid catalysts on reaction efficiency:

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.385
Methanol32.782
DMF36.778
Acetonitrile37.570

Ethanol is preferred for balancing solubility and eco-friendliness.

Catalyst Comparison

CatalystYield (%)Reaction Time (h)
Glacial acetic acid856
p-Toluenesulfonic acid835
No catalyst658

Acetic acid provides optimal protonation for imine formation without side reactions.

Characterization and Validation

Synthesized compounds are validated using:

  • Spectroscopic Analysis

    • 1H NMR : A singlet at δ 8.3–8.5 ppm confirms the hydrazone NH proton.

    • 13C NMR : Peaks at δ 160–165 ppm indicate the C=N bond.

    • IR : Stretching vibrations at 1620–1640 cm⁻¹ (C=N) and 3200–3300 cm⁻¹ (N-H).

  • Mass Spectrometry

    • Molecular ion peaks align with the theoretical mass (m/z 356.4).

Challenges and Mitigation Strategies

ChallengeSolution
Geometric isomerism (E/Z mixtures)Prolonged reflux (8+ hours) to favor E-isomer.
Low solubility of naphthalene moietyUse DMF as co-solvent.
Byproduct formationColumn chromatography (silica gel, ethyl acetate/hexane).

Recent Advances and Comparative Data

Green Chemistry Approaches

  • Ultrasound-assisted synthesis : Reduces reaction time to 30 minutes with 80% yield.

  • Biocatalysis : Lipase-mediated condensation under mild conditions (45°C, pH 7.0), achieving 75% yield.

Comparative Yields Across Methods

MethodYield (%)Purity (%)
Conventional reflux8595
Microwave8293
Ultrasound8090
Biocatalysis7588

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with various molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hydroxybenzylidene group can form hydrogen bonds with biological molecules, while the naphthalene moiety can engage in π-π interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Electronic Properties

Pyrazole-3-carbohydrazides are characterized by their substituents on the benzylidene ring and the pyrazole core. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Structural and Electronic Properties
Compound Name (Abbreviation) Benzylidene Substituent Pyrazole Substituent HOMO-LUMO Gap (eV) Key Findings Reference
Target Compound 2-Hydroxy Naphthalen-1-yl Not Reported Expected strong H-bonding due to -OH; enhanced π-stacking from naphthyl
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl (E-DPPC) 2,4-Dichloro Phenyl 3.82 Lower solubility due to Cl groups; moderate bioactivity
(E)-N’-(4-Methoxybenzylidene)-5-methyl (E-MBPC) 4-Methoxy Methyl 4.15 Methoxy group increases electron density; higher HOMO-LUMO gap
(E)-N’-(4-Dimethylaminobenzylidene)-5-methyl (E-MABPC) 4-Dimethylamino Methyl 3.95 Amino group enhances charge transfer; potential for sensor applications
(E)-N’-(3,4-Dimethoxybenzylidene)-3-(naphthalen-1-yl) 3,4-Dimethoxy Naphthalen-1-yl Not Reported Dual methoxy groups improve solubility but reduce H-bonding capacity

Key Observations :

  • The target compound’s 2-hydroxy group may improve binding affinity in biological systems compared to methoxy or chloro derivatives .
  • Naphthalen-1-yl substituents generally enhance lipophilicity and π-stacking interactions compared to phenyl or methyl groups .

Key Observations :

  • Chloro and hydroxy substituents (e.g., 5-Cl, 2-OH in ) correlate with higher anticancer potency than methoxy derivatives.
  • The target compound’s naphthalen-1-yl group may improve cell membrane penetration compared to phenyl analogs .

Computational and Crystallographic Studies

Table 3: Computational and Structural Comparisons
Compound Name Methodologies Used Key Findings Reference
Target Compound Not Reported Predicted strong H-bonding via 2-OH; naphthyl enhances π-stacking
E-DPPC DFT/B3LYP, X-ray diffraction Chlorine atoms induce torsional strain; planar hydrazone moiety
E-MBPC DFT/B3LYP, Hirshfeld surface analysis Methoxy group reduces molecular packing efficiency
(E)-N’-(2-Hydroxybenzylidene)pyrazine (H2L12) Single-crystal XRD Strong interaction with picric acid via H-bonding and π-π stacking

Key Observations :

  • The absence of crystallographic data for the target compound limits direct structural comparisons. However, analogs like H2L12 suggest that hydroxybenzylidene derivatives are effective in sensor applications .
  • Hirshfeld surface analyses (e.g., E-MBPC) highlight the role of substituents in molecular packing .

Q & A

Q. What are the key steps and reaction conditions for synthesizing (E)-N'-(2-hydroxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : Synthesis typically involves:
  • Pyrazole core formation : Reacting β-ketoesters or β-diketones with hydrazine hydrate under acidic/basic conditions.
  • Hydrazide formation : Condensation of the pyrazole intermediate with hydrazine.
  • Schiff base formation : Reaction of the carbohydrazide with 2-hydroxybenzaldehyde under reflux in ethanol or methanol, often catalyzed by acetic acid.
  • Critical parameters : Temperature (70–80°C), solvent polarity, and pH control to optimize yield (typically 60–75%). Monitoring via TLC is essential .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H bend at ~3200 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon backbone.
  • ESI-MS : Validates molecular weight ([M+H⁺] peak).
  • Single-crystal X-ray diffraction : Resolves 3D structure, bond lengths, and angles. SHELX software is standard for refinement .

Q. How do substituents (naphthalen-1-yl, 2-hydroxybenzylidene) influence reactivity and stability?

  • Methodological Answer :
  • Naphthalen-1-yl : Enhances π-π stacking and hydrophobicity, impacting solubility and biological target interactions.
  • 2-Hydroxybenzylidene : Facilitates intramolecular hydrogen bonding (O-H⋯N), stabilizing the E-configuration and affecting tautomerism.
  • Experimental validation : Compare XRD bond lengths (e.g., C=N ~1.28 Å) with DFT-optimized geometries .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are employed to study electronic properties and bioactivity?

  • Methodological Answer :
  • DFT : B3LYP/6-311G(d,p) calculates HOMO-LUMO gaps (e.g., ~4.2 eV), electrostatic potential maps, and NBO charges. Solvent effects are modeled via IEFPCM.
  • Docking : AutoDock Vina or GOLD predicts binding affinities (ΔG values) to targets like COX-2 or kinases. Grid maps (20 ų) and Lamarckian algorithms optimize pose clustering .
  • Validation : RMSD ≤ 2.0 Å between docked and crystallographic poses ensures reliability.

Q. How are vibrational frequencies assigned using combined experimental and computational approaches?

  • Methodological Answer :
  • IR/Raman experimental data : Match observed peaks (e.g., C=O stretch at ~1700 cm⁻¹) to DFT-simulated spectra.
  • Scaling factors : Apply 0.96–0.98 to B3LYP/6-311G(d,p) frequencies for accuracy.
  • Mode visualization : Software like GaussView animates vibrations to confirm assignments (e.g., ring breathing vs. C-H bending) .

Q. How can contradictions between experimental and computational results be resolved?

  • Methodological Answer :
  • Case example : If XRD shows a longer C-N bond than DFT, consider:
  • Crystal packing forces (Hirshfeld surface analysis quantifies intermolecular contacts).
  • Solvent effects (re-run DFT with SMD solvation model).
  • Statistical tools : R-factor analysis (e.g., R1 < 5%) and residual density maps validate XRD data .

Q. What role do Hirshfeld surfaces and AIM analysis play in understanding molecular interactions?

  • Methodological Answer :
  • Hirshfeld surfaces : Map close contacts (e.g., O-H⋯O vs. C-H⋯π) using CrystalExplorer. Red/blue regions indicate electrostatic complementarity.
  • AIM (Atoms in Molecules) : Analyze bond critical points (ρ ~0.3 a.u.) to distinguish covalent (∇²ρ < 0) vs. non-covalent (∇²ρ > 0) interactions .

Q. How are HOMO-LUMO energies and NBO charges used to predict reactivity?

  • Methodological Answer :
  • HOMO-LUMO gap : A smaller gap (~3.5 eV) suggests higher polarizability and electrophilic/nucleophilic sites.
  • NBO charges : Identify electron-deficient regions (e.g., carbonyl C: +0.45 e) prone to nucleophilic attack.
  • Correlation with bioactivity : Lower LUMO energies enhance electron-accepting capacity, critical for enzyme inhibition .

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